

Application Note: ATTO 610 NHS Ester for Antibody Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 610**

Cat. No.: **B12058148**

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the covalent labeling of antibodies with **ATTO 610** NHS ester. N-Hydroxysuccinimide (NHS) esters are widely used for protein labeling due to their high reactivity and specificity towards primary amino groups, such as the side chain of lysine residues.^{[1][2]} This process forms a stable amide bond, covalently attaching the fluorescent dye to the antibody.^[1] **ATTO 610** is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and significant photostability.^{[3][4][5]} This protocol will cover the necessary reagents, a step-by-step procedure for antibody labeling, and the methodology for determining the degree of labeling (DOL).^{[3][6]}

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine from the antibody on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.^[1]

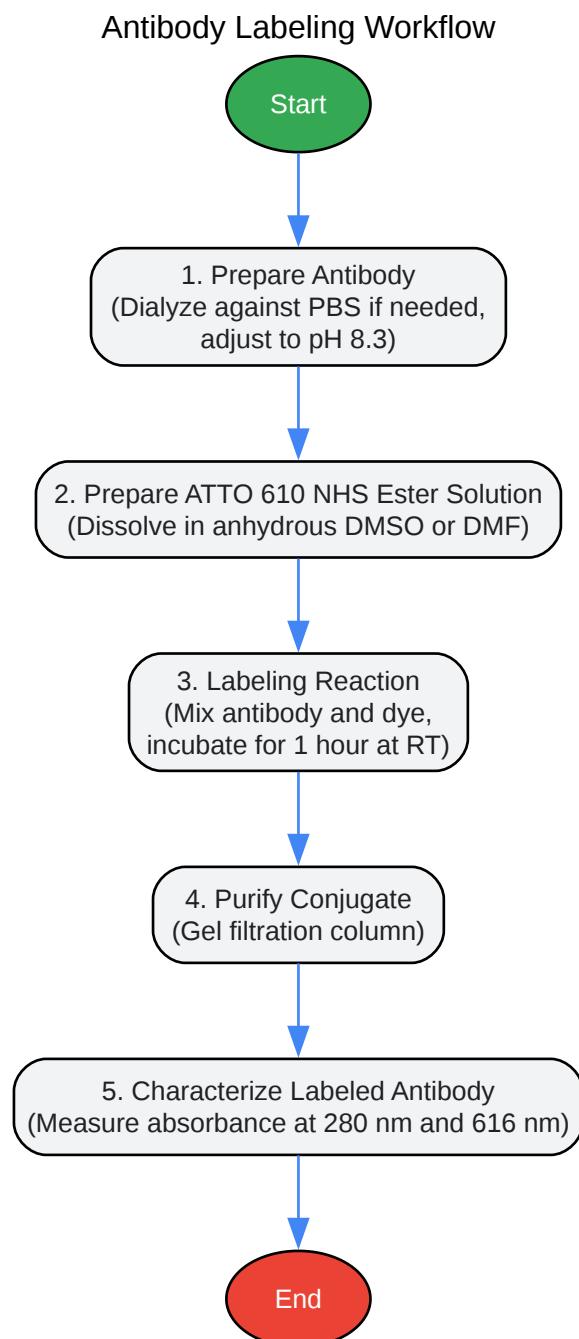
[Click to download full resolution via product page](#)

Figure 1: Chemical reaction of **ATTO 610** NHS ester with an antibody.

Materials and Reagents

ATTO 610 NHS Ester Properties

Property	Value	Reference
Molecular Weight	588.05 g/mol	[5][7]
Excitation Maximum (λ_{abs})	616 nm	[3][5][8]
Emission Maximum (λ_{fl})	633 nm	[3][5][8]
Molar Extinction Coefficient (ϵ_{max})	$1.5 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[3][4][5]
Correction Factor (CF_{280})	0.06	[3][5]


Required Materials

- Antibody to be labeled (in an amine-free buffer)
- **ATTO 610** NHS ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

- Purification Column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Experimental Protocol

This protocol is a general guideline. The optimal conditions may need to be determined experimentally for each specific antibody.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for antibody labeling.

Antibody Preparation

- The antibody solution must be free of amine-containing substances like Tris or glycine.[3] If necessary, dialyze the antibody against 10-20 mM PBS.
- Dissolve the antibody in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2 mg/mL.[3] Protein concentrations below 2 mg/mL can decrease labeling efficiency.[3]

ATTO 610 NHS Ester Solution Preparation

- Immediately before use, dissolve the **ATTO 610** NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[3][4]

Labeling Reaction

- For optimal labeling, a molar excess of the dye is required. A starting point is a 2-fold molar excess of **ATTO 610** NHS ester to the antibody.[3] The optimal ratio may vary and should be determined empirically.
- Add the calculated volume of the **ATTO 610** NHS ester solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]

Purification of the Labeled Antibody

- Unreacted dye must be removed from the labeled antibody.[6] This is typically achieved using a gel filtration column, such as Sephadex G-25.[6]
- Equilibrate the column with PBS.
- Apply the reaction mixture to the column and elute with PBS.

- The first colored fraction to elute is the labeled antibody. A second, slower-moving colored band corresponds to the free dye.

Data Analysis: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single antibody molecule.[\[9\]](#) For antibodies, the optimal DOL is typically between 2 and 10.[\[10\]](#)[\[11\]](#)

Spectrophotometric Measurement

- Measure the absorbance of the purified labeled antibody at 280 nm (A_{280}) and 616 nm (A_{616}). If the absorbance is greater than 2, dilute the sample and account for the dilution factor.[\[12\]](#)

Calculation

The concentration of the antibody and the dye can be calculated using the Beer-Lambert law.

a. Calculate the concentration of the dye:

- $C_{\text{dye}} = A_{616} / \epsilon_{\text{dye}}$
 - Where:
 - C_{dye} is the molar concentration of the dye.
 - A_{616} is the absorbance at 616 nm.
 - ϵ_{dye} is the molar extinction coefficient of **ATTO 610** ($150,000 \text{ M}^{-1}\text{cm}^{-1}$).

b. Calculate the concentration of the antibody:

- $C_{\text{antibody}} = (A_{280} - (A_{616} \times CF_{280})) / \epsilon_{\text{antibody}}$
 - Where:
 - C_{antibody} is the molar concentration of the antibody.

- A_{280} is the absorbance at 280 nm.
- A_{616} is the absorbance at 616 nm.
- CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.06 for **ATTO 610**).
[\[3\]](#)[\[5\]](#)
- $\epsilon_{\text{antibody}}$ is the molar extinction coefficient of the antibody (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).

c. Calculate the Degree of Labeling (DOL):

- $DOL = C_{\text{dye}} / C_{\text{antibody}}$

Storage

Store the **ATTO 610** NHS ester at -20°C , protected from light and moisture.[\[3\]](#)[\[4\]](#) The labeled antibody conjugate should also be stored at 4°C or -20°C , protected from light.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low DOL	- Antibody concentration is too low.- Presence of amine-containing buffers.- Hydrolysis of NHS ester.	- Increase antibody concentration to at least 2 mg/mL.- Dialyze antibody against an amine-free buffer.- Prepare the dye solution immediately before use with anhydrous solvent.
High DOL	- Molar excess of dye is too high.	- Reduce the molar ratio of dye to antibody in the reaction.
Precipitation of antibody	- High concentration of organic solvent from the dye solution.	- Ensure the volume of the dye solution added is minimal, typically less than 10% of the total reaction volume.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
- 7. Atto 610-NHS ester BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- To cite this document: BenchChem. [Application Note: ATTO 610 NHS Ester for Antibody Labeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12058148#atto-610-nhs-ester-labeling-protocol-for-antibodies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com